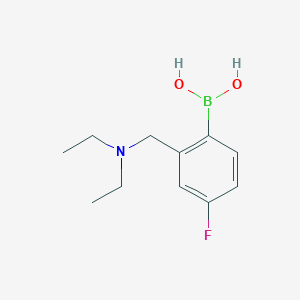

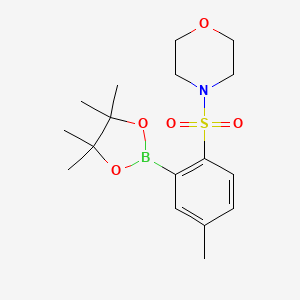

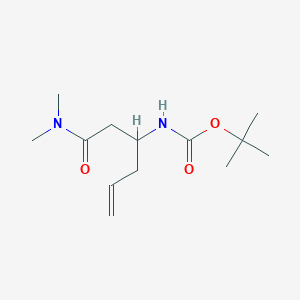

(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid

説明

“(3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid” is a type of boronic acid, which are compounds that have been increasingly studied in medicinal chemistry . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Synthesis Analysis

The synthesis of boronic acids is relatively simple and well known . Boronic acids can be used in multicomponent reactions to readily create large libraries of diverse and complex small molecules . The synthesis can be performed on a nanomole scale with high synthesis success rates .

Chemical Reactions Analysis

Boronic acids have been used in various chemical reactions. They have been used in the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .

科学的研究の応用

Synthesis and Organic Chemistry

Suzuki Cross-Couplings : (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid and related compounds are used in Suzuki cross-coupling reactions. These reactions involve the coupling of boronic acids with various halides, leading to the creation of complex organic molecules. Suzuki cross-couplings are pivotal in synthesizing sulfur analogues of amino acids, which are significant in pharmaceutical research and development (Silva et al., 2002).

Boronic Acid Catalysis : Boronic acids, including this compound, are used as catalysts in organic synthesis. Boronic acid catalysis is essential for accelerating various organic reactions, such as the synthesis of α-sulfanyl-substituted indole-3-acetic acids (Das et al., 2017).

Asymmetric Synthesis : These compounds are utilized in the asymmetric synthesis of protected α-amino boronic acid derivatives. This process is particularly important for producing compounds with high stereoselectivity, which are valuable in pharmaceutical chemistry (Buesking et al., 2014).

Boronic Acid in Peptide Synthesis : The use of boronic acid in the synthesis of dipeptides represents another significant application. Boronic acid catalyzes the amidation of N-hydroxy amino acid methyl esters with amino acid tert-butyl esters, enabling the production of N-hydroxy dipeptide derivatives (Tsuji & Yamamoto, 2017).

Molecular Recognition and Chemistry of Boron

Molecular Recognition : Boronic acids, including this compound, are used in molecular recognition studies. For example, they have been applied to recognize and differentiate the α and β-anomers of 2-deoxyribofuranosides (Yamashita et al., 1996).

Boronic Acid Catalysis in Organic Reactions : Boronic acids are emerging as potent catalysts in various organic reactions. They have been used for the catalytic activation of hydroxy functional groups, promoting transformations into valuable products under mild conditions. This application of boronic acids includes their use in electrophilic and nucleophilic modes of activation (Hall, 2019).

Bifurcated Hydrogen-Bond-Stabilized Boron Analogues : The reactivity of bulky boronic acids, like this compound, has been explored in the formation of bifurcated hydrogen bonds. This research is important for understanding the unique electronic properties and stabilization mechanisms of these compounds (Guo et al., 2019).

Macrocyclic Chemistry with Boronic Esters : Boronic esters derived from boronic acids like this compound have been utilized in macrocyclic chemistry. This includes the preparation of dimeric and tetrameric structures for studies in bond lengths, angles, and intermolecular interactions (Fárfan et al., 1999).

将来の方向性

The study of boronic acids in medicinal chemistry is a growing field. The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids could be used to develop new promising drugs in the future .

作用機序

Target of Action

The primary target of (3-(N-(tert-butyl)sulfamoyl)-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial as it provides the organoboron reagent necessary for the transmetalation process .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the presence of other functional groups

特性

IUPAC Name |

[3-(tert-butylsulfamoyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-8-5-6-9(12(14)15)7-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFIHPWYTDWALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(2,5-dichlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434177.png)

![N-Boc-(+/-)-4-(4-{[tert-butyl(diphenyl)silyl]oxy}-phenyl)-3-amino-1-buten](/img/structure/B1434184.png)